molecular formula C9H11NO2S B8316532 Methyl(3-nitrophenethyl)sulfane

Methyl(3-nitrophenethyl)sulfane

Cat. No. B8316532
M. Wt: 197.26 g/mol
InChI Key: AGSNXNRILVDGLI-UHFFFAOYSA-N
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Patent
US08461134B2

Procedure details

A mixture of methyl(3-nitrophenethyl)sulfane (4.4 g, 22 mmol) and iron powder (3.75 g, 67 mmol) in MeOH was stirred at room temperature, then aqueous HCl (20 g, 36.5%) was added slowly, then the mixture solution was heated to reflux for 3 hours. The solvent was evaporated, and saturated sodium bicarbonate was added, the aqueous layer was extracted with ethyl acetate 3 times. The combined organic phase was washed with brine, dried over sodium sulfate and concentrated to give 3-(2-(methylthio)ethyl)aniline (3.5 g, yield 94%). 1H NMR: 400 MHz CDCl3 δ 7.11-7.07 (m, 1H), 6.63-6.61 (m, 1H), 6.56-6.54 (m, 1H), 3.64 (s, 2H), 2.83-2.71 (m, 4H), 2.13 (s, 3H).
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.75 g
Type
catalyst
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-])=O)[CH:6]=1.Cl>CO.[Fe]>[CH3:1][S:2][CH2:3][CH2:4][C:5]1[CH:6]=[C:7]([CH:8]=[CH:9][CH:10]=1)[NH2:11]

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
CSCCC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
3.75 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
saturated sodium bicarbonate was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate 3 times
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CSCCC=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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